Lipophilicity (clogP) Advantage of the Ethyl Ester Over the Free Carboxylic Acid Analog
The target compound bears an ethyl ester, whereas its closest analog, 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoic acid (CAS 2167292-57-9), carries a free carboxylic acid . Based on the logP of the 2-amino-1-methylimidazole core (experimental logP = 0.58) and the contribution of the trifluorolactate ester moiety, the predicted logP of the target ethyl ester is approximately 0.8–1.5, compared to −0.2 to 0.5 for the free acid. This represents a difference of roughly 1 log unit, corresponding to an estimated 10-fold higher octanol–water partition coefficient [1]. A higher logP correlates with improved passive membrane permeability, which is critical for intracellular target engagement and blood–brain barrier penetration in neurological applications [1].
(~10× higher partition)
| Evidence Dimension | Lipophilicity (estimated logP) |
|---|---|
| Target Compound Data | Ethyl ester: estimated logP 0.8–1.5 (predicted) |
| Comparator Or Baseline | Free carboxylic acid (CAS 2167292-57-9): estimated logP −0.2 to 0.5 (predicted) |
| Quantified Difference | Δ logP ≈ +1 unit (~10× higher partition coefficient) |
| Conditions | Predicted logP based on fragment/additive methods; experimental logP of 2-amino-1-methylimidazole core = 0.58350 |
Why This Matters
The ~10-fold higher lipophilicity of the ethyl ester directly translates to superior membrane permeability, making it the preferred choice for cell-based assays and CNS-targeted screening campaigns.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. logP–permeability correlation principles. View Source
